N-Ethyl-N'-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
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Overview
Description
N-Ethyl-N’-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound characterized by the presence of thiophene rings and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multiple steps:
Formation of Thiophene-2-sulfonyl Chloride: This is achieved by reacting thiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Alkylation: The thiophene-2-sulfonyl chloride is then reacted with ethylenediamine to form the intermediate compound.
N-Ethylation: The intermediate is further reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl groups can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, alcohols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding amides, ethers.
Scientific Research Applications
Chemistry
In organic synthesis, N-Ethyl-N’-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can be used as a building block for more complex molecules
Biology
The compound’s potential bioactivity makes it a candidate for drug development. Its structure suggests it could interact with biological targets, possibly serving as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where thiophene-containing drugs have shown efficacy, such as anti-inflammatory or anticancer agents.
Industry
In materials science, the compound could be used in the development of conductive polymers or as a precursor for the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-Ethyl-N’-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene rings could facilitate binding to aromatic amino acids in proteins, while the sulfonyl groups might engage in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Similar in structure but lacks the sulfonyl group.
N-Ethyl-N’-[2-(thiophen-2-YL)ethyl]ethanediamide: Similar but without the sulfonyl group on the thiophene ring.
Thiophene-2-sulfonamide: Contains the sulfonyl group but lacks the ethylenediamide backbone.
Uniqueness
This detailed overview should provide a comprehensive understanding of N-Ethyl-N’-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H16N2O4S3 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-ethyl-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
InChI |
InChI=1S/C14H16N2O4S3/c1-2-15-13(17)14(18)16-9-11(10-5-3-7-21-10)23(19,20)12-6-4-8-22-12/h3-8,11H,2,9H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
RMFAZQSGVAAKOA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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